molecular formula C25H20N2O5S B2929250 2-oxo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide CAS No. 955229-42-2

2-oxo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide

Cat. No.: B2929250
CAS No.: 955229-42-2
M. Wt: 460.5
InChI Key: BURPAINMLXHWMN-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a tetrahydroisoquinoline moiety, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Tetrahydroisoquinoline Moiety: This step involves the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the tetrahydroisoquinoline structure.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using phenylsulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

The compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the chromene and tetrahydroisoquinoline moieties can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide: shares similarities with other sulfonyl-containing heterocycles, such as sulfonylureas and sulfonamides.

    Chromene derivatives: Compounds like 2H-chromene-3-carboxamides are structurally similar but lack the tetrahydroisoquinoline moiety.

    Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core but differ in their substituents.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5S/c28-24(22-15-18-6-4-5-9-23(18)32-25(22)29)26-20-11-10-17-12-13-27(16-19(17)14-20)33(30,31)21-7-2-1-3-8-21/h1-11,14-15H,12-13,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURPAINMLXHWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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